Enhanced Hydrogen Bonding Capacity: A Direct Comparison of Donor/Acceptor Counts
N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), derived from its primary amine and oxime functionalities [1]. In contrast, 2-pyridinealdoxime, a common analog, has only 1 HBD and 2 HBA [2]. This represents a 100% increase in HBD count and a 50% increase in HBA count for the target compound, significantly enhancing its capacity for specific intermolecular interactions.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | TPSA: 71.8 Ų; 2 HBD; 3 HBA [1] |
| Comparator Or Baseline | Pyridine-2-aldoxime: TPSA: 45.5 Ų; 1 HBD; 2 HBA [2] |
| Quantified Difference | ΔTPSA = +26.3 Ų; ΔHBD = +1; ΔHBA = +1 |
| Conditions | In silico calculation based on topological descriptors, as reported in PubChem. |
Why This Matters
Higher TPSA and hydrogen bonding capacity directly influence aqueous solubility, membrane permeability, and target binding free energy, making this compound a superior choice for applications requiring strong, directional interactions.
- [1] PubChem. (n.d.). 6-[(2E)-2-(hydroxyimino)ethyl]pyridin-2-amine. PubChem Compound Summary; Computed Properties. View Source
- [2] PubChem. (n.d.). Pyridine-2-aldoxime. PubChem Compound Summary; Computed Properties. View Source
